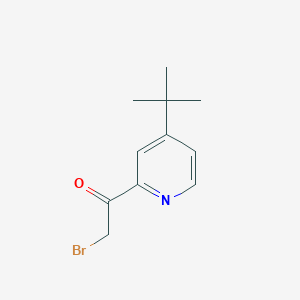

2-Bromoacetyl-4-tert-butylpyridine

Beschreibung

2-Bromoacetyl-4-tert-butylpyridine is a pyridine derivative featuring a bromoacetyl group at the 2-position and a bulky tert-butyl substituent at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine atom acts as a reactive site for nucleophilic substitution or cross-coupling reactions.

Eigenschaften

Molekularformel |

C11H14BrNO |

|---|---|

Molekulargewicht |

256.14 g/mol |

IUPAC-Name |

2-bromo-1-(4-tert-butylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)8-4-5-13-9(6-8)10(14)7-12/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

QDLFOEIBPZIMMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)CBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-bromoacetyl-4-tert-butylpyridine with structurally related compounds, focusing on halogen substitution, steric effects, and electronic properties. Insights are drawn from analogous studies on halogen-dependent behavior in coordination complexes, such as those described in .

Halogen Substitution Effects

- Bromoacetyl Group : The bromine atom in this compound serves as a moderate leaving group due to its electronegativity and polarizability. This contrasts with chloroacetyl analogs (weaker leaving ability) and iodoacetyl derivatives (superior leaving groups but lower stability).

- Electronic Influence: Bromine’s electron-withdrawing effect activates the acetyl group toward nucleophilic attack, a property exploited in alkylation or acylation reactions. Similar halogen-dependent electronic tuning is observed in ruthenium sensitizers, where ligand halogens (Cl⁻, Br⁻, I⁻) modulate redox potentials and light absorption .

Steric and Substituent Effects

- tert-Butyl Group: The 4-tert-butyl substituent imposes steric hindrance, reducing aggregation and enhancing solubility in nonpolar solvents.

- Alternative Substituents : Derivatives with electron-donating groups (e.g., 4-methoxy) may enhance pyridine’s basicity, while electron-withdrawing groups (e.g., 4-nitro) could further activate the bromoacetyl moiety.

Performance in Coordination Chemistry

For example, thiocyanato (SCN⁻) ligands in cis-di(thiocyanato)ruthenium(II) complexes outperform halide ligands (Cl⁻, Br⁻, I⁻) in charge-transfer efficiency due to superior π-backbonding and redox activity . Similarly, the bromoacetyl group’s balance of reactivity and stability may make it advantageous in designing metal-organic frameworks (MOFs) or catalysts compared to more labile iodo or inert chloro analogs.

Data Tables

Table 1: Comparison of Halogenated Pyridine Derivatives

| Compound | Halogen | Substituent | Reactivity (Leaving Group Ability) | Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | Br | 4-tert-butyl | Moderate | High | Organic synthesis, ligands |

| 2-Chloroacetyl-4-tert-butylpyridine | Cl | 4-tert-butyl | Low | Very high | Stable intermediates |

| 2-Iodoacetyl-4-tert-butylpyridine | I | 4-tert-butyl | High | Moderate | Rapid alkylation reactions |

| 2-Bromoacetylpyridine (no tert-butyl) | Br | None | Moderate | Moderate | Catalysis, pharmaceuticals |

Table 2: Halogen Effects in Coordination Complexes (Adapted from )

| Ligand (X) | Redox Potential (V vs. NHE) | Absorption λ_max (nm) | Charge-Transfer Efficiency |

|---|---|---|---|

| Cl⁻ | +1.12 | 450 | Low |

| Br⁻ | +1.05 | 470 | Moderate |

| SCN⁻ | +0.92 | 530 | High |

| I⁻ | +0.98 | 490 | Moderate |

Research Findings and Implications

- Reactivity vs. Stability : The bromoacetyl group strikes a balance between reactivity and stability, making it preferable for controlled synthetic applications. This mirrors findings in , where Br⁻ ligands offered intermediate efficiency compared to SCN⁻ or I⁻ .

- Steric Design: The tert-butyl group’s steric protection may mitigate unwanted side reactions, akin to how nanocrystalline TiO₂ films in achieve high surface area without recombination losses .

- Future Directions : Further studies could explore this compound as a ligand in photovoltaic or catalytic systems, leveraging lessons from ruthenium sensitizer optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.